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Introduction

The isolation of high molecular weight (HMW) genomic DNA is a critical prerequisite for a

multitude of molecular biology applications, including long-read sequencing, phylogenetic

analysis, and the construction of genomic libraries. For fungal species, this process is often

complicated by the rigid chitin-based cell wall and the presence of polysaccharides that can co-

precipitate with DNA, inhibiting downstream enzymatic reactions. The Cetrimonium Bromide
(CTAB) method is a robust and widely adopted technique that effectively overcomes these

challenges. CTAB, a cationic detergent, facilitates the lysis of fungal cells and forms complexes

with polysaccharides, which can then be efficiently removed.[1][2] This document provides

detailed protocols and application notes for the extraction of HMW DNA from various fungal

species using the CTAB method.

Principle of the CTAB Method

The CTAB DNA extraction method relies on the differential solubility of DNA and

polysaccharides in the presence of CTAB and varying salt concentrations.[1] In a high-salt

environment, CTAB forms a soluble complex with nucleic acids while precipitating

polysaccharides and other contaminants.[1] Subsequent purification steps involving organic

solvents like phenol:chloroform:isoamyl alcohol remove proteins and other cellular debris.

Finally, the DNA is precipitated from the aqueous phase using isopropanol or ethanol. The

modified CTAB method has been proven effective for obtaining HMW genomic DNA with
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minimal protein contamination from a variety of fungal genera, including Aspergillus,

Penicillium, Alternaria, Dothiorella, and Fusarium.[3][4]

Data Presentation
Table 1: Summary of Quantitative Data for Fungal DNA Isolation using CTAB-based Methods
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Fungal
Species

Starting
Material

DNA Yield

DNA
Purity
(A260/A2
80)

DNA
Purity
(A260/A2
30)

Average
Fragment
Size

Referenc
e

Schizophyll

um

commune

Mycelium

(0.09-0.12

g dry

weight)

> 30 µg/g
Not

specified

Not

specified
> 30 kb [5]

Various

Filamentou

s Fungi

200 mg

wet fungal

mass

60 µg –

230 µg

Not

specified

Not

specified

High

molecular

weight

[6]

Puccinia

striiformis

Fungal

spores (up

to 600 mg)

5.88 Gbp

(sequencin

g yield)

Not

specified

Not

specified

N50 of

34.79 kb
[2]

Puccinia

triticina

Fungal

spores (up

to 600 mg)

4.88 Gbp

(sequencin

g yield)

Not

specified

Not

specified

N50 of

27.61 kb
[2]

Fusarium

oxysporum

f. sp.

cubense

100 mg

mycelia

powder

Not

specified

2.064 ±

0.021

1.937 ±

0.076

Not

specified
[7]

Various

(Fungi,

Algae,

Plant,

Bacteria,

Human

Blood)

Various
Not

specified
1.56 - 1.8

Not

specified

Good

intensity on

gel

[8]

Experimental Protocols
This section details two primary protocols for HMW DNA isolation from fungi using CTAB. The

first is a standard, widely applicable protocol, and the second is a modified protocol optimized
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for challenging fungi prone to high polysaccharide contamination.

Protocol 1: Standard CTAB DNA Extraction from Fungal
Mycelium
This protocol is suitable for a broad range of filamentous fungi.

Materials:

Fresh or lyophilized fungal mycelium

Liquid nitrogen

Sterile mortar and pestle

CTAB Extraction Buffer (2% (w/v) CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4

M NaCl)

Polyvinylpyrrolidone (PVP) (optional, for species with high phenolic content)

Proteinase K (20 mg/mL)

RNase A (10 mg/mL)

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

Chloroform:Isoamyl alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

Procedure:

Harvest and Grind Mycelium: Harvest approximately 100-200 mg of fresh or lyophilized

fungal mycelium. Immediately freeze in liquid nitrogen and grind to a fine powder using a
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pre-chilled sterile mortar and pestle.

Lysis: Transfer the powdered mycelium to a 2 mL microcentrifuge tube. Add 1 mL of pre-

warmed (65°C) CTAB Extraction Buffer. If using, add PVP to a final concentration of 1-2%.

Add 5 µL of Proteinase K (20 mg/mL). Vortex briefly to mix.

Incubation: Incubate the lysate at 65°C for 30-60 minutes in a water bath, with occasional

gentle inversion every 10-15 minutes.

First Organic Extraction: Add an equal volume (1 mL) of phenol:chloroform:isoamyl alcohol

(25:24:1). Mix gently by inversion for 5-10 minutes to form an emulsion.

Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C. Carefully transfer the

upper aqueous phase to a new sterile microcentrifuge tube.

Second Organic Extraction (Optional but Recommended): Add an equal volume of

chloroform:isoamyl alcohol (24:1). Mix by inversion for 5 minutes and centrifuge at 12,000 x

g for 10 minutes at 4°C. Transfer the upper aqueous phase to a new tube.

RNase Treatment: Add 5 µL of RNase A (10 mg/mL) to the aqueous phase and incubate at

37°C for 30 minutes.

DNA Precipitation: Add 0.6-0.7 volumes of ice-cold isopropanol to the supernatant. Mix

gently by inversion until a white, stringy DNA precipitate is visible.

Incubation: Incubate at -20°C for at least 30 minutes to enhance precipitation.

Pelleting DNA: Centrifuge at 13,000 rpm for 20 minutes at 4°C to pellet the DNA.

Washing: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70%

ethanol. Centrifuge at 13,000 rpm for 5 minutes at 4°C. Repeat this wash step once.

Drying: Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry, as this can

make the DNA difficult to dissolve.

Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer. Incubate at 55-60°C for

10 minutes to aid dissolution. Store the DNA at -20°C.
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Protocol 2: Modified CTAB Protocol for Fungi with High
Polysaccharide Content
This protocol incorporates Polyethylene Glycol (PEG) to selectively precipitate

polysaccharides.[5]

Materials:

All materials from Protocol 1

5 M NaCl

30% PEG 8000 / 1.6 M NaCl solution

Procedure:

Follow Steps 1-7 of Protocol 1.

Adjust Salt Concentration: After the RNase treatment, add 5 M NaCl to the aqueous phase to

a final concentration of 2.5 M.

Polysaccharide Precipitation: Add 0.5 volumes of 30% PEG 8000 / 1.6 M NaCl solution. Mix

gently and incubate on ice for 30 minutes.

Pellet Polysaccharides: Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant

contains the DNA.

Transfer Supernatant: Carefully transfer the supernatant to a new sterile microcentrifuge

tube.

DNA Precipitation: Add 2 volumes of ice-cold 100% ethanol. Mix gently by inversion.

Follow Steps 9-13 of Protocol 1.
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Caption: Experimental workflow for high molecular weight DNA isolation from fungi using the

CTAB method.
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Caption: Mechanism of CTAB action for the differential separation of DNA and polysaccharides

from fungi.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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